1-Chloro-3-ethynyl-2-fluorobenzene
Overview
Description
1-Chloro-3-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₄ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethynyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-fluorobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products Formed
Substituted Benzene Derivatives: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions with boronic acids or other coupling partners.
Scientific Research Applications
1-Chloro-3-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethynyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then participates in transmetalation with a boronic acid, followed by reductive elimination to form the final coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but lacks the fluorine atom.
1-Ethynyl-3-fluorobenzene: Similar structure but lacks the chlorine atom.
1-Chloro-3-fluorobenzene: Similar structure but lacks the ethynyl group.
Uniqueness
1-Chloro-3-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1-chloro-3-ethynyl-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLISZKYNNLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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